4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19970346
InChI: InChI=1S/C11H6Br2INOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-2-6(14)4-7/h1-5H,(H,15,16)
SMILES:
Molecular Formula: C11H6Br2INOS
Molecular Weight: 486.95 g/mol

4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC19970346

Molecular Formula: C11H6Br2INOS

Molecular Weight: 486.95 g/mol

* For research use only. Not for human or veterinary use.

4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide -

Specification

Molecular Formula C11H6Br2INOS
Molecular Weight 486.95 g/mol
IUPAC Name 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C11H6Br2INOS/c12-8-5-9(17-10(8)13)11(16)15-7-3-1-2-6(14)4-7/h1-5H,(H,15,16)
Standard InChI Key UNQLXFZKAJVFNJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)I)NC(=O)C2=CC(=C(S2)Br)Br

Introduction

Chemical Structure and Nomenclature

The molecular formula of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide is C₁₁H₇Br₂IN₂O₂S, with a molecular weight of 517.86 g/mol. The compound’s systematic IUPAC name reflects its substitution pattern:

  • Thiophene ring: A five-membered aromatic ring containing sulfur.

  • Substituents:

    • Bromine atoms at positions 4 and 5.

    • A carboxamide group (-CONH-) at position 2, linked to a 3-iodophenyl moiety.

The presence of halogens (Br, I) and the carboxamide group significantly influences its electronic structure, solubility, and intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4,5-dibromo-N-(3-iodophenyl)thiophene-2-carboxamide typically involves sequential functionalization of a thiophene precursor:

  • Bromination:

    • Starting with thiophene-2-carboxylic acid, bromination at positions 4 and 5 is achieved using bromine (Br₂) in chloroform or acetic acid under reflux.

    • Example:

      Thiophene-2-carboxylic acid+2Br2CHCl3,Δ4,5-Dibromothiophene-2-carboxylic acid\text{Thiophene-2-carboxylic acid} + 2 \, \text{Br}_2 \xrightarrow{\text{CHCl}_3, \, \Delta} \text{4,5-Dibromothiophene-2-carboxylic acid}

      This step often yields 80–90% purity, requiring column chromatography for refinement.

  • Carboxamide Formation:

    • The carboxylic acid is converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 3-iodoaniline:

      4,5-Dibromothiophene-2-carbonyl chloride+3-IodoanilineEt3N, DMFTarget compound\text{4,5-Dibromothiophene-2-carbonyl chloride} + \text{3-Iodoaniline} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target compound}
    • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed, with triethylamine (Et₃N) as a base to neutralize HCl.

Optimization Challenges

  • Regioselectivity: The electron-withdrawing carboxylic acid group directs bromine to adjacent positions (4 and 5).

  • Purification: Halogenated byproducts necessitate chromatographic separation using silica gel and hexane/ethyl acetate eluents.

Physicochemical Properties

Spectroscopic Characterization

  • FT-IR:

    • C=O stretch: 1650–1680 cm⁻¹ (amide I band).

    • N-H stretch: 3300–3500 cm⁻¹ (amide II band).

    • C-Br stretch: 550–650 cm⁻¹.

  • ¹H NMR (CDCl₃):

    • Thiophene-H: Singlet at δ 7.65–7.70 (deshielded by bromine).

    • Aromatic-H (3-iodophenyl): Multiplets at δ 7.20–7.80.

  • Mass Spectrometry:

    • Molecular ion peak at m/z 517.86 ([M+H]⁺) .

Solubility and Stability

  • Solubility:

    • Polar aprotic solvents (DMF, DMSO): >50 mg/mL.

    • Aqueous media: <0.1 mg/mL (hydrophobic iodophenyl group).

  • Thermal Stability:

    • Decomposition temperature: ~220°C (DSC analysis).

Computational Insights

Density functional theory (DFT) calculations predict:

  • HOMO-LUMO Gap: ~3.2 eV, indicating semiconducting potential.

  • Electrostatic Potential: High electron density at the carboxamide oxygen, favoring hydrogen bonding.

Challenges and Future Directions

  • Synthetic Scalability: Optimizing bromination and coupling steps for gram-scale production.

  • Toxicity Profiling: Assessing in vitro cytotoxicity and metabolic stability.

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